L-Histidine-13C6,15N3
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Overview
Description
L-Histidine-13C6,15N3 is a stable isotope-labeled form of L-Histidine, an essential amino acid for infants. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications . L-Histidine plays a crucial role in protein synthesis, enzyme activity, and the regulation of metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Histidine molecule. This process typically requires the use of isotope-labeled precursors and specialized reaction conditions to ensure the incorporation of the isotopes at the desired positions . The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes to obtain the final product with high isotopic purity .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process involves the use of isotope-labeled starting materials and advanced synthesis techniques to achieve high yields and purity . Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the isotopic composition and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Histidine-13C6,15N3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert L-Histidine to its corresponding reduced forms, such as histamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine, as well as alkylating agents like methyl iodide, are commonly used.
Major Products Formed
Oxidation: Urocanic acid.
Reduction: Histamine.
Substitution: Various substituted histidine derivatives.
Scientific Research Applications
L-Histidine-13C6,15N3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
L-Histidine-13C6,15N3 exerts its effects through its role as an essential amino acid. It is involved in protein synthesis, where it is incorporated into proteins during translation . Additionally, L-Histidine acts as a precursor for the synthesis of histamine, a neurotransmitter and immune system modulator . The labeled isotopes allow researchers to track the metabolic fate of histidine and its derivatives, providing insights into their biological functions and pathways .
Comparison with Similar Compounds
Similar Compounds
L-Histidine-13C6: Labeled with carbon-13 isotopes only.
L-Histidine-15N3: Labeled with nitrogen-15 isotopes only.
L-Histidine-13C6,15N3 hydrochloride: A hydrochloride salt form of this compound.
Uniqueness
This compound is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, which provides enhanced sensitivity and specificity in analytical studies . This dual labeling allows for more precise tracking of metabolic pathways and interactions compared to single-isotope-labeled compounds .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
164.091 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
HNDVDQJCIGZPNO-SOVAVUQXSA-N |
Isomeric SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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